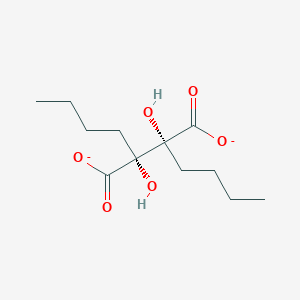
DibutylL-(+)-Tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DibutylL-(+)-Tartrate is an organic compound that belongs to the family of tartrate esters. It is derived from tartaric acid, a naturally occurring substance found in many plants, particularly grapes. This compound is known for its chiral properties, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images. This compound is widely used in various chemical processes and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
DibutylL-(+)-Tartrate can be synthesized through the esterification of tartaric acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to drive the reaction to completion. The general reaction is as follows:
Tartaric Acid+ButanolH2SO4this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The use of advanced techniques such as distillation and crystallization helps in the purification of the final product. The industrial production also focuses on optimizing reaction conditions to minimize by-products and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
DibutylL-(+)-Tartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the butyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyl tartrate derivatives with additional functional groups, while substitution reactions can introduce new substituents in place of the butyl groups.
Scientific Research Applications
DibutylL-(+)-Tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is explored for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of DibutylL-(+)-Tartrate involves its interaction with specific molecular targets. In biochemical applications, it can act as a substrate or inhibitor for enzymes, affecting their activity. The chiral nature of the compound allows it to interact selectively with other chiral molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- DiethylL-(+)-Tartrate
- DimethylL-(+)-Tartrate
- DipropylL-(+)-Tartrate
Comparison
Compared to its similar compounds, DibutylL-(+)-Tartrate has unique properties due to the presence of butyl groups. These groups influence its solubility, reactivity, and interaction with other molecules. The specific arrangement of the butyl groups also affects its chiral properties, making it distinct in its applications and effectiveness in various chemical and biochemical processes.
Properties
Molecular Formula |
C12H20O6-2 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(2R,3R)-2,3-dibutyl-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C12H22O6/c1-3-5-7-11(17,9(13)14)12(18,10(15)16)8-6-4-2/h17-18H,3-8H2,1-2H3,(H,13,14)(H,15,16)/p-2/t11-,12-/m0/s1 |
InChI Key |
VGYMDCTZOUYUEW-RYUDHWBXSA-L |
Isomeric SMILES |
CCCC[C@](C(=O)[O-])([C@](CCCC)(C(=O)[O-])O)O |
Canonical SMILES |
CCCCC(C(=O)[O-])(C(CCCC)(C(=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















